2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bifluranol involves the installation of adjacent tertiary benzylic stereocentres using lithiation-borylation-protodeboronation methodology . The specific reaction conditions and reagents used in this process are crucial for achieving the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of Bifluranol typically involves large-scale synthesis using the same lithiation-borylation-protodeboronation methodology. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Bifluranol undergoes various chemical reactions, including:
Oxidation: Bifluranol can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Bifluranol can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Bifluranol can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products.
Scientific Research Applications
Bifluranol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anti-androgenic activity and its effects on various chemical pathways.
Biology: Investigated for its potential effects on androgen receptors and related biological processes.
Medicine: Explored as a potential treatment for benign prostatic hyperplasia (BPH) due to its anti-androgenic properties
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting androgen receptors
Mechanism of Action
Bifluranol exerts its effects by inhibiting androgen receptors. It binds to these receptors, preventing the binding of natural androgens such as testosterone and dihydrotestosterone. This inhibition disrupts the normal signaling pathways mediated by androgen receptors, leading to reduced androgenic activity .
Comparison with Similar Compounds
Similar Compounds
Enzalutamide: Another anti-androgen used in the treatment of prostate cancer.
Bicalutamide: A non-steroidal anti-androgen used in the treatment of prostate cancer.
Flutamide: An older anti-androgen used in the treatment of prostate cancer.
Uniqueness of Bifluranol
Bifluranol is unique due to its specific chemical structure and the particular pathways it affects. Its fluorinated bibenzyl structure distinguishes it from other anti-androgens, providing it with unique pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2O2/c1-3-13(12-5-7-17(21)15(19)9-12)10(2)11-4-6-16(20)14(18)8-11/h4-10,13,20-21H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVXUHOSYIBGBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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